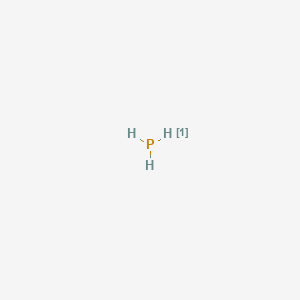
Phosphine-d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine-d, also known as deuterated phosphine, is a compound where the hydrogen atoms in phosphine (PH₃) are replaced with deuterium, a heavier isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphine-d can be synthesized through several methods. One common approach involves the reaction of deuterated water (D₂O) with calcium phosphide (Ca₃P₂). The reaction proceeds as follows:
[ \text{Ca}_3\text{P}_2 + 6\text{D}_2\text{O} \rightarrow 3\text{Ca(OD)}_2 + 2\text{PD}_3 ]
Another method involves the reduction of deuterated phosphorus compounds with lithium aluminum deuteride (LiAlD₄). This method is particularly useful for producing high-purity this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale reaction of deuterated water with calcium phosphide. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants and the safe handling of the highly toxic this compound gas.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine-d undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated phosphoric acid (D₃PO₄) using oxidizing agents such as oxygen or chlorine.
Reduction: It can be reduced to form deuterated phosphides.
Substitution: this compound can participate in substitution reactions where deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂). The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD₄) are used under anhydrous conditions.
Substitution: Various halides and alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Deuterated phosphoric acid (D₃PO₄)
Reduction: Deuterated phosphides
Substitution: Various deuterated organophosphorus compounds
Wissenschaftliche Forschungsanwendungen
Phosphine-d has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of deuterated compounds, which are valuable in mechanistic studies and isotopic labeling experiments.
Biology: Deuterated compounds, including this compound, are used in metabolic studies to trace biochemical pathways.
Medicine: this compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: It is used in the production of semiconductors and other electronic materials due to its unique properties.
Wirkmechanismus
Phosphine-d exerts its effects through various mechanisms depending on the context of its use. In chemical reactions, the presence of deuterium can alter reaction kinetics and mechanisms due to the isotope effect. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by serving as tracers.
Vergleich Mit ähnlichen Verbindungen
Phosphine-d can be compared with other similar compounds such as:
Phosphine (PH₃): The non-deuterated form of phosphine. This compound is heavier and exhibits different kinetic properties due to the presence of deuterium.
Arsine (AsH₃): A similar pnictogen hydride, but with arsenic instead of phosphorus. Arsine is more toxic and less commonly used in research.
Stibine (SbH₃): Another pnictogen hydride with antimony. Stibine is also highly toxic and less frequently used.
This compound is unique due to its deuterium content, which makes it particularly valuable in isotopic labeling and mechanistic studies.
Eigenschaften
CAS-Nummer |
13587-50-3 |
|---|---|
Molekularformel |
H3P |
Molekulargewicht |
33.998 g/mol |
IUPAC-Name |
protiophosphane |
InChI |
InChI=1S/H3P/h1H3/i1H |
InChI-Schlüssel |
XYFCBTPGUUZFHI-GXEIOEIKSA-N |
Isomerische SMILES |
[1H]P |
Kanonische SMILES |
P |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


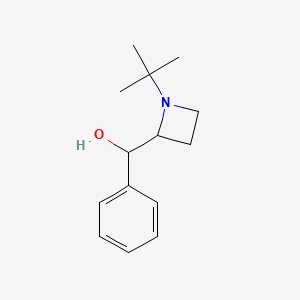
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
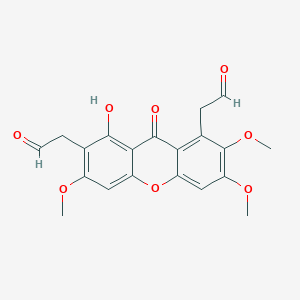
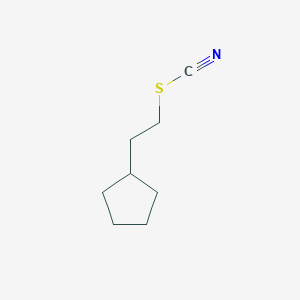
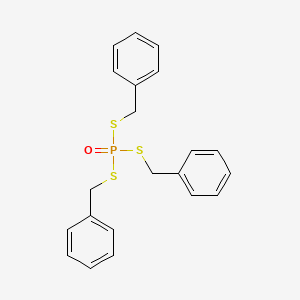
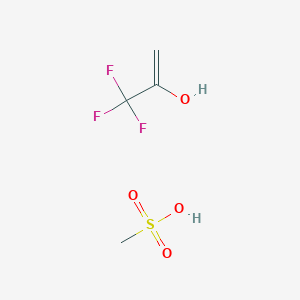
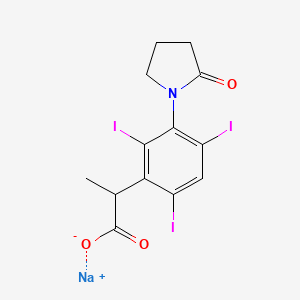
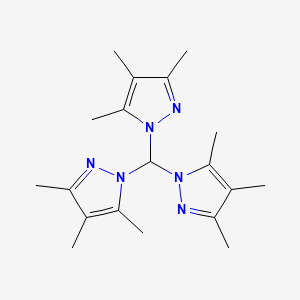
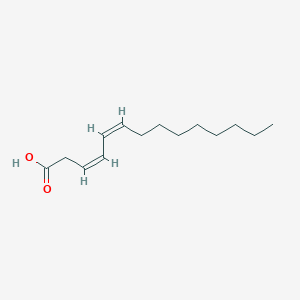
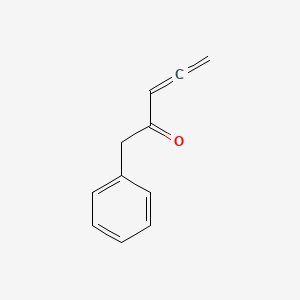
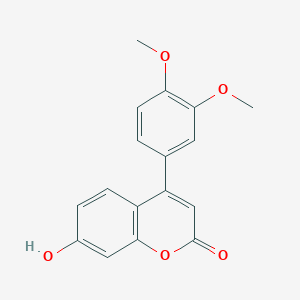
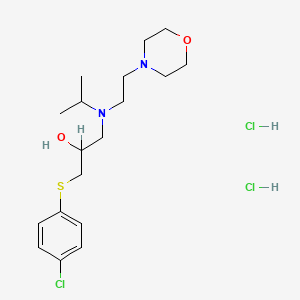
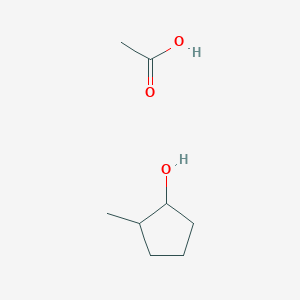
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)
